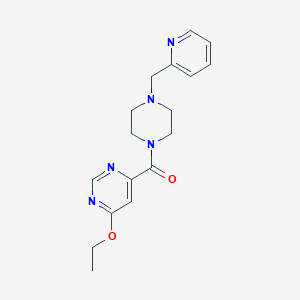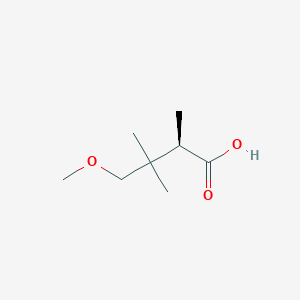
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid, also known as HMB (beta-hydroxy-beta-methylbutyric acid), is a metabolite of the amino acid leucine. It is a popular supplement in the fitness industry due to its potential to improve muscle mass and strength.
Mécanisme D'action
The exact mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid is not fully understood, but it is believed to work by activating the mTOR pathway, a key regulator of muscle protein synthesis. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid may also increase the expression of genes involved in muscle growth and repair.
Biochemical and Physiological Effects:
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has been shown to have several biochemical and physiological effects. It can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid may also have anti-catabolic effects, which may be beneficial for individuals undergoing intense exercise or training. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has also been shown to improve aerobic performance and reduce muscle damage and soreness.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has several advantages for lab experiments. It is easy to administer and has a low toxicity profile. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid is also stable and can be stored for long periods. However, (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has some limitations for lab experiments. It can be expensive to produce, and its effects may vary depending on the dosage and duration of supplementation.
Orientations Futures
There are several future directions for research on (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid. One area of interest is the potential use of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid in clinical populations, such as elderly individuals or individuals with muscle wasting conditions. Another area of interest is the potential use of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid in combination with other supplements or interventions, such as resistance training or protein supplementation. Further research is needed to fully understand the mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid and its potential benefits for various populations.
Méthodes De Synthèse
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid can be synthesized through several methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis of (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid involves the reaction of 2-ketoisocaproic acid with formaldehyde, followed by reduction with sodium borohydride. Microbial fermentation involves the use of microorganisms such as Bacillus subtilis to produce (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid from leucine. Enzymatic synthesis involves the use of enzymes such as leucine dehydrogenase to convert leucine to (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid.
Applications De Recherche Scientifique
(2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has been extensively studied for its potential to improve muscle mass and strength. Research has shown that (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid supplementation can increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. (2R)-4-Methoxy-2,3,3-trimethylbutanoic acid has also been shown to have anti-catabolic effects, which may be beneficial for individuals undergoing intense exercise or training.
Propriétés
IUPAC Name |
(2R)-4-methoxy-2,3,3-trimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(7(9)10)8(2,3)5-11-4/h6H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQSPZCATARODF-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[5,1-B]thiazole](/img/structure/B2982080.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2982081.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982085.png)
![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)
![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)
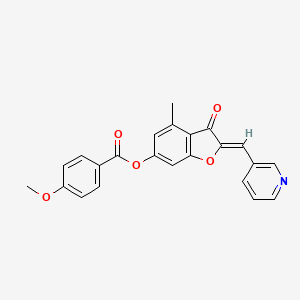
![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)
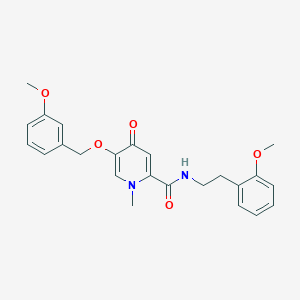


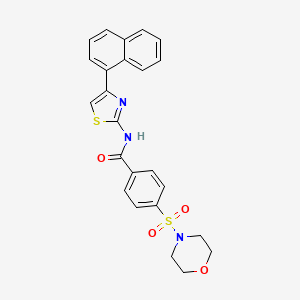
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982098.png)
